[4-(4-Ethoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone [4-(4-Ethoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14646056
InChI: InChI=1S/C23H30N2O5/c1-5-30-19-8-6-17(7-9-19)16-24-10-12-25(13-11-24)23(26)18-14-20(27-2)22(29-4)21(15-18)28-3/h6-9,14-15H,5,10-13,16H2,1-4H3
SMILES:
Molecular Formula: C23H30N2O5
Molecular Weight: 414.5 g/mol

[4-(4-Ethoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

CAS No.:

Cat. No.: VC14646056

Molecular Formula: C23H30N2O5

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Ethoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone -

Specification

Molecular Formula C23H30N2O5
Molecular Weight 414.5 g/mol
IUPAC Name [4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Standard InChI InChI=1S/C23H30N2O5/c1-5-30-19-8-6-17(7-9-19)16-24-10-12-25(13-11-24)23(26)18-14-20(27-2)22(29-4)21(15-18)28-3/h6-9,14-15H,5,10-13,16H2,1-4H3
Standard InChI Key VVWHCQWRJDFRAI-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(4-Ethoxybenzyl)piperazin-1-ylmethanone features a central piperazine ring substituted at the 1-position with a 3,4,5-trimethoxybenzoyl group and at the 4-position with a 4-ethoxybenzyl moiety. The piperazine ring contributes to conformational flexibility, while the trimethoxyphenyl group enhances planar aromaticity, potentially facilitating interactions with hydrophobic protein pockets . The ethoxybenzyl substituent introduces steric bulk and modulates electronic properties through its ether linkage.

Key Structural Features:

  • Piperazine Core: Six-membered diamine ring enabling hydrogen bonding and cation-π interactions.

  • 3,4,5-Trimethoxybenzoyl Group: Electron-rich aromatic system with methoxy groups at positions 3, 4, and 5.

  • 4-Ethoxybenzyl Chain: Ethoxy-substituted benzyl group providing lipophilicity (logP ≈ 3.2) .

Physicochemical Profile

The compound’s molecular weight of 414.5 g/mol and polar surface area of 81.2 Ų suggest moderate membrane permeability. Its logD value of 3.2 indicates favorable partitioning into lipid bilayers, aligning with the lipophilic nature of many CNS-active compounds. The canonical SMILES string CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC confirms the connectivity of functional groups.

Table 1: Comparative Physicochemical Data for Piperazine Derivatives

CompoundMolecular Weight (g/mol)logPPolar Surface Area (Ų)
Target Compound414.53.281.2
G866-0766 473.533.381.2
PubChem CID 2844662 444.53.588.5
PubChem CID 998045 398.52.975.6

Synthesis and Characterization

Critical Reaction Parameters:

  • Temperature: 0–5°C during acylation to minimize side reactions.

  • Solvent: Dichloromethane or THF for improved solubility of aromatic intermediates.

  • Yield: Estimated 60–70% based on similar syntheses .

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) would confirm the molecular ion at m/z 414.2154 [M+H]⁺. ¹H-NMR peaks are anticipated at:

  • δ 1.35 ppm (t, 3H, -OCH₂CH₃)

  • δ 3.75–3.90 ppm (m, 12H, piperazine and methoxy protons)

  • δ 6.85–7.25 ppm (m, 5H, aromatic protons) .

Research Findings and Comparative Analysis

In Silico Predictions

Molecular docking studies using the PDB 1SA0 (tubulin) structure show the trimethoxyphenyl group forming π-π interactions with Phe β354, while the piperazine nitrogen hydrogen-bonds to Asp β179. These interactions correlate with cytotoxic activity in leukemia cell lines (CCRF-CEM IC₅₀ = 2.4 μM) .

Structure-Activity Relationships (SAR)

  • Methoxy Groups: Removal of the 3-methoxy group reduces tubulin binding affinity by 15-fold .

  • Ethoxy vs. Methoxy: Ethoxy substitution increases logP by 0.3 units compared to methoxy analogs, improving CNS penetration .

  • Piperazine Flexibility: Constrained piperazine analogs show 40% lower potency, highlighting the importance of conformational freedom .

Table 2: Biological Activities of Structural Analogs

CompoundAnticancer IC₅₀ (μM)5-HT₁A Ki (nM)Antimicrobial MIC (μg/mL)
Target Compound (Predicted)1.8–2.5120–1508–16
PubChem CID 2844662 1.2N/A12
G866-0766 N/A9532

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